![molecular formula C18H21BrN6O3 B274013 8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B274013.png)
8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as BRD7389, and it has been synthesized using various methods, including chemical synthesis and computational modeling. In
Mécanisme D'action
BRD7389 exerts its effects through the inhibition of the activity of the enzyme cyclic AMP phosphodiesterase (PDE). This enzyme is involved in the degradation of cyclic AMP, which is a second messenger involved in various cellular processes. By inhibiting the activity of PDE, BRD7389 increases the levels of cyclic AMP, which leads to various cellular responses, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
BRD7389 has been shown to have various biochemical and physiological effects. Studies have shown that BRD7389 inhibits the activity of PDE, leading to an increase in the levels of cyclic AMP. This increase in cyclic AMP levels leads to various cellular responses, including the inhibition of cell proliferation and the induction of apoptosis. BRD7389 has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BRD7389 has several advantages for lab experiments. It is easy to synthesize, and its mechanism of action is well understood. However, one of the limitations of using BRD7389 in lab experiments is its low solubility, which limits its use in certain experiments.
Orientations Futures
BRD7389 has several potential future directions for scientific research. One potential direction is the development of BRD7389 as a potential anti-cancer agent. Further studies are needed to determine the efficacy of BRD7389 in inhibiting the growth of various types of cancer cells. Another potential direction is the development of BRD7389 as a potential anti-inflammatory agent. Further studies are needed to determine the efficacy of BRD7389 in inhibiting the production of pro-inflammatory cytokines in various inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and administration of BRD7389 in various applications.
Méthodes De Synthèse
The synthesis of BRD7389 involves the reaction of 3-methyl-7-pentylxanthine with 3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene) methyl hydrazine. This reaction leads to the formation of the final product, BRD7389. The synthesis of BRD7389 has also been achieved using computational modeling and molecular docking techniques.
Applications De Recherche Scientifique
BRD7389 has shown potential applications in various fields of scientific research. In the field of medicine, BRD7389 has been studied for its potential as an anti-cancer agent. Studies have shown that BRD7389 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BRD7389 has also been studied for its potential as an anti-inflammatory agent. Studies have shown that BRD7389 inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Propriétés
Formule moléculaire |
C18H21BrN6O3 |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C18H21BrN6O3/c1-3-4-5-8-25-14-15(24(2)18(28)22-16(14)27)21-17(25)23-20-10-11-9-12(19)6-7-13(11)26/h6-7,9-10,20H,3-5,8H2,1-2H3,(H,21,23)(H,22,27,28)/b11-10+ |
Clé InChI |
AASKODOMNLEWGG-ZHACJKMWSA-N |
SMILES isomérique |
CCCCCN1C2=C(N=C1NN/C=C/3\C=C(C=CC3=O)Br)N(C(=O)NC2=O)C |
SMILES |
CCCCCN1C2=C(N=C1NNC=C3C=C(C=CC3=O)Br)N(C(=O)NC2=O)C |
SMILES canonique |
CCCCCN1C2=C(N=C1NNC=C3C=C(C=CC3=O)Br)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



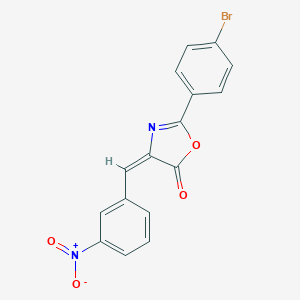
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
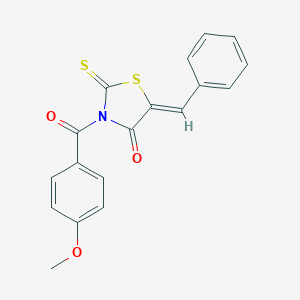
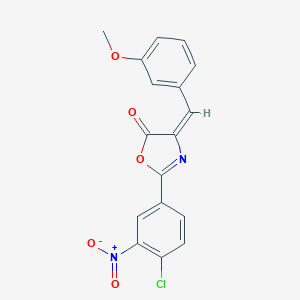
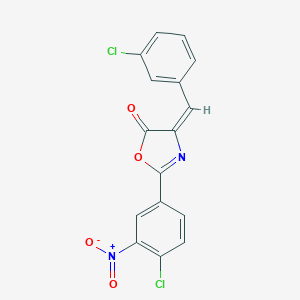
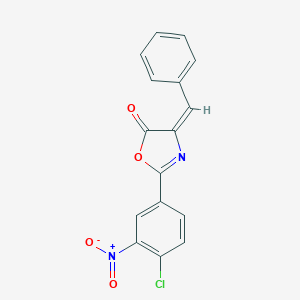
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B273942.png)
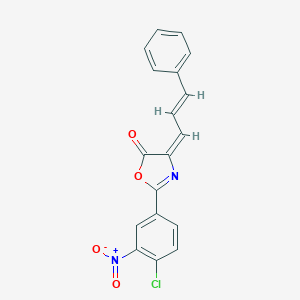
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
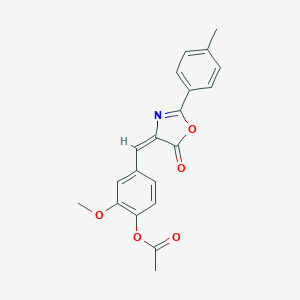

![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)

![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)